Cas no 1552820-82-2 (2-(Benzyloxy)-5-methylpyridin-4-amine)

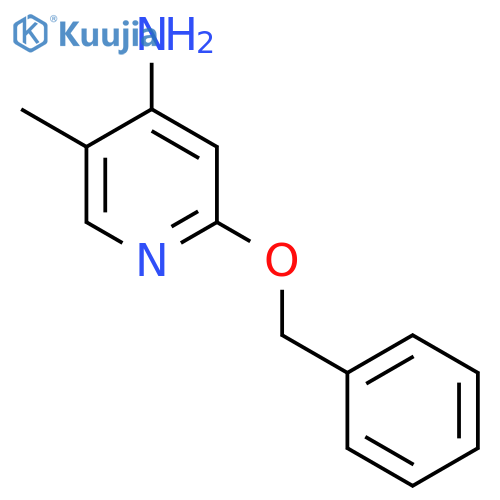

1552820-82-2 structure

商品名:2-(Benzyloxy)-5-methylpyridin-4-amine

2-(Benzyloxy)-5-methylpyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinamine, 5-methyl-2-(phenylmethoxy)-

- AKOS021587681

- SCHEMBL22117010

- DTXSID001263300

- 1552820-82-2

- EN300-1294540

- 2-(BENZYLOXY)-5-METHYLPYRIDIN-4-AMINE

- 2-(Benzyloxy)-5-methylpyridin-4-amine

-

- インチ: 1S/C13H14N2O/c1-10-8-15-13(7-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15)

- InChIKey: RWKQHDFVXAEPSL-UHFFFAOYSA-N

- ほほえんだ: O(C1C=C(C(C)=CN=1)N)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 214.110613074g/mol

- どういたいしつりょう: 214.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-(Benzyloxy)-5-methylpyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1294540-100mg |

2-(benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 100mg |

$615.0 | 2023-09-30 | ||

| Ambeed | A1035073-1g |

2-(Benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 95% | 1g |

$612.0 | 2024-04-23 | |

| Enamine | EN300-1294540-5000mg |

2-(benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 5000mg |

$2028.0 | 2023-09-30 | ||

| Enamine | EN300-1294540-500mg |

2-(benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 500mg |

$671.0 | 2023-09-30 | ||

| Enamine | EN300-1294540-2500mg |

2-(benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 2500mg |

$1370.0 | 2023-09-30 | ||

| Enamine | EN300-1294540-50mg |

2-(benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 50mg |

$587.0 | 2023-09-30 | ||

| Enamine | EN300-1294540-250mg |

2-(benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 250mg |

$642.0 | 2023-09-30 | ||

| Enamine | EN300-1294540-1.0g |

2-(benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1294540-10000mg |

2-(benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 10000mg |

$3007.0 | 2023-09-30 | ||

| Enamine | EN300-1294540-1000mg |

2-(benzyloxy)-5-methylpyridin-4-amine |

1552820-82-2 | 1000mg |

$699.0 | 2023-09-30 |

2-(Benzyloxy)-5-methylpyridin-4-amine 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1552820-82-2 (2-(Benzyloxy)-5-methylpyridin-4-amine) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1552820-82-2)2-(Benzyloxy)-5-methylpyridin-4-amine

清らかである:99%

はかる:1g

価格 ($):551.0